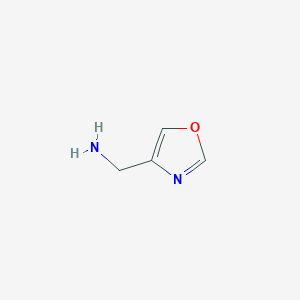

1,3-Oxazol-4-ylmethanamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-oxazol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-1-4-2-7-3-6-4/h2-3H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZXEYFKBUPRQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630098 | |

| Record name | 1-(1,3-Oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55242-82-5 | |

| Record name | 1-(1,3-Oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazol-4-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for 1,3-Oxazol-4-ylmethanamine and its Analogues

The construction of the oxazole (B20620) core is a critical step, with several named reactions being applicable. Subsequent functionalization at the 4-position is then required to introduce the aminomethyl side chain.

The formation of the 1,3-oxazole ring is a foundational step in the synthesis of this compound. Several classical and modern cyclization methods are employed to construct this heterocyclic core.

Van Leusen Oxazole Synthesis : This method is a powerful tool for creating oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.org The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking an aldehyde. nih.gov The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to form the oxazole ring. organic-chemistry.org For the synthesis of analogues of this compound, an aldehyde precursor containing a protected or masked aminomethyl group at the alpha position would be required. The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov An improved one-pot Van Leusen synthesis using ionic liquids has been shown to produce 4,5-disubstituted oxazoles in high yields. nih.govorganic-chemistry.org

Robinson-Gabriel Synthesis : This method involves the dehydration of 2-acylaminoketones, typically using reagents like sulfuric acid or phosphorus oxychloride. thepharmajournal.com To synthesize a precursor for this compound, one could start with an α-aminoketone where the amino group is protected. Acylation of this amino group, followed by cyclodehydration, would yield a 4-substituted oxazole which could then be deprotected and functionalized.

Fischer Oxazole Synthesis : This synthesis occurs via the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous HCl. thepharmajournal.com

Bredereck Reaction : This approach utilizes α-haloketones and formamide (B127407) to produce oxazoles. thepharmajournal.com

The choice of cyclization strategy often depends on the availability of starting materials and the desired substitution pattern on the final oxazole product.

Once the oxazole ring with a suitable leaving group at the 4-methyl position is synthesized, the primary amine can be introduced via nucleophilic substitution. A common precursor for this step is a 4-(halomethyl)-1,3-oxazole or a 4-(tosyloxymethyl)-1,3-oxazole.

The reaction of these electrophilic precursors with various nitrogen nucleophiles can install the desired aminomethyl group. Common nitrogen sources include:

Ammonia

Potassium phthalimide (B116566) (Gabriel synthesis), followed by hydrazinolysis

Sodium azide, followed by reduction (e.g., Staudinger reaction with triphenylphosphine (B44618) or catalytic hydrogenation).

The reaction of primary amines with chloromethyl-functionalized benzoxazoles and other 2-chloromethyl-functionalized azoles has been reported. nih.gov A silver-promoted substitution reaction between primary amines and a chloromethyl-functionalized oxazole has been used to prepare a variety of N-substituted aminomethyl oxazole esters in yields ranging from 40–92%. nih.gov This highlights the versatility of using different primary amines to generate diverse secondary amine analogues. nih.gov

| Precursor | Nitrogen Nucleophile | Key Reagents/Conditions | Intermediate/Product Type |

|---|---|---|---|

| 4-(Chloromethyl)-1,3-oxazole | Potassium Phthalimide | DMF, heat; then Hydrazine | Primary amine (Gabriel Synthesis) |

| 4-(Bromomethyl)-1,3-oxazole | Sodium Azide | 1. Acetone/Water; 2. H₂, Pd/C or PPh₃, H₂O | Primary amine (Azide Reduction) |

| 4-(Chloromethyl)-1,3-oxazole | Primary Amines (R-NH₂) | AgClO₄, Acetonitrile, 60 °C | Secondary amine (N-substituted analogue) |

Modern synthetic chemistry has introduced advanced methods to improve efficiency, reduce reaction times, and increase yields.

Microwave-Assisted Synthesis : Microwave irradiation has been effectively used to accelerate the synthesis of oxazole derivatives. ijpsonline.com For instance, the Van Leusen synthesis of 5-substituted oxazoles can be performed under microwave irradiation at 65°C for just 8 minutes using potassium phosphate (B84403) as a catalyst in isopropyl alcohol. ijpsonline.com This technology offers rapid and efficient heating, often leading to cleaner reactions and higher yields compared to conventional heating methods. nih.gov

One-Pot Methods : One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. The Van Leusen reaction is often performed as a one-pot procedure. nih.gov Another example involves a palladium-catalyzed one-pot reaction of acid chlorides and propargylamine, which can be modulated to selectively produce oxazoles. researchgate.net Green protocols, such as the solvent-free and catalyst-free reaction of benzoin, carboxylic acids, and ammonium (B1175870) acetate, also provide a one-pot route to polysubstituted oxazoles.

The successful synthesis of this compound relies on the careful selection of precursors and optimization of reaction conditions.

| Synthetic Method | Key Precursors | Typical Reagents and Conditions |

|---|---|---|

| Van Leusen Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃), Solvent (e.g., MeOH, Ionic Liquid), often mild temperatures |

| Robinson-Gabriel Synthesis | 2-Acylaminoketones | Dehydrating agent (e.g., H₂SO₄, POCl₃), heat |

| Amine Functionalization | 4-(Halomethyl)oxazole | Nitrogen nucleophile (e.g., NaN₃, Phthalimide), various solvents and temperatures |

| Microwave-Assisted Synthesis | Varies (e.g., Aldehyde, TosMIC) | Microwave irradiation, specific catalyst and solvent (e.g., K₃PO₄, Isopropyl alcohol) |

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dictated by the properties of the aromatic oxazole ring and the nucleophilic aminomethyl group.

The stability and reactivity of the molecule under oxidative and reductive conditions are crucial for its handling and further derivatization.

Oxidation : Oxazole rings can be susceptible to oxidation, which may lead to ring cleavage. semanticscholar.org The specific outcome depends on the oxidizing agent and the substitution pattern on the ring. The aminomethyl group is also susceptible to oxidation, which could potentially lead to the corresponding aldehyde or carboxylic acid under strong oxidizing conditions, or to imines and other products.

Reduction : The oxazole ring can be reduced, though this often results in ring-opening or the formation of oxazolines. semanticscholar.org For example, reduction with nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can lead to cleavage of the heterocyclic ring. semanticscholar.org Catalytic hydrogenation might reduce the oxazole ring under harsh conditions, but it is more likely to affect other functional groups first. The primary amine itself is generally stable to many reducing conditions, but reductive amination of the amine with aldehydes or ketones is a common derivatization strategy.

Functional Group Interconversions and Strategic Modifications

The primary amine of this compound serves as a key site for functional group interconversions, enabling the synthesis of a wide array of derivatives. Standard reactions for primary amines, such as acylation and alkylation, can be readily applied to modify this moiety, thereby altering the compound's physical and chemical properties.

Acylation Reactions: The reaction of this compound with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents, yields the corresponding N-(1,3-oxazol-4-ylmethyl)amides. This transformation is fundamental in medicinal chemistry for introducing diverse substituents and building more complex molecular scaffolds.

Alkylation Reactions: The nitrogen atom of the aminomethyl group can be alkylated using alkyl halides or other electrophilic alkylating agents. This allows for the introduction of one or two alkyl groups, leading to the formation of secondary and tertiary amines, respectively. Such modifications can significantly influence the basicity and lipophilicity of the resulting molecules.

While direct literature on these specific interconversions for this compound is not extensively detailed, the reactivity of the primary amine is well-established and predictable based on general principles of organic chemistry.

Beyond the aminomethyl group, the oxazole ring itself can undergo strategic modifications. For instance, N-alkylation and N-acylation at the nitrogen atom of the oxazole ring are known transformations for oxazole derivatives, offering another avenue for structural diversification. wikipedia.org

Table 1: Key Functional Group Interconversions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acid chloride, base (e.g., triethylamine), solvent (e.g., CH₂Cl₂) | N-(1,3-oxazol-4-ylmethyl)amide |

| Alkylation | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., acetonitrile) | N-alkyl-(1,3-oxazol-4-ylmethyl)amine |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | N-substituted (1,3-oxazol-4-ylmethyl)amine |

Role as a Building Block for More Complex Heterocyclic Frameworks

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, where the oxazole ring is annulated with another heterocyclic ring. The aminomethyl group provides a reactive handle to initiate cyclization reactions, leading to the formation of novel and complex molecular architectures.

A prominent example of this strategy is the construction of oxazolo[5,4-d]pyrimidines . While specific examples starting directly from this compound are not prevalent in readily available literature, the general synthetic approach involves the cyclization of a pyrimidine (B1678525) ring onto an appropriately substituted oxazole derivative. nih.gov For instance, 5-aminooxazole-4-carbonitrile (B1331464) derivatives are versatile building blocks for constructing various oxazolo[5,4-d]pyrimidines. nih.gov This suggests that this compound, after suitable modification, could serve as a precursor to such fused systems.

Another potential application of this compound as a building block is in the synthesis of oxazolo[5,4-b]pyridines . The synthesis of these fused systems can be achieved through the cyclization of a pyridine (B92270) ring onto a functionalized oxazole. organic-chemistry.org The aminomethyl group of this compound could react with a suitable 1,3-dielectrophile to construct the fused pyridine ring.

Furthermore, the principles of well-established name reactions can be conceptually applied to this compound for the synthesis of complex heterocycles:

Pictet-Spengler Reaction: This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgnih.gov While this compound is not a traditional substrate, its reaction with an appropriate carbonyl compound could potentially lead to the formation of a fused heterocyclic system, with the oxazole ring acting as the "aryl" component that participates in the cyclization.

Biginelli Reaction: This multicomponent reaction is used to synthesize dihydropyrimidines from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.govmdpi.com It is conceivable that this compound could be used in a Biginelli-like reaction, where it would provide one of the nitrogen atoms for the newly formed pyrimidine ring, leading to oxazole-substituted dihydropyrimidines.

Table 2: Potential Complex Heterocyclic Frameworks from this compound

| Target Heterocycle | Potential Synthetic Strategy | Key Reagents |

|---|---|---|

| Oxazolo[5,4-d]pyrimidine | Cyclocondensation | 1,3-Dicarbonyl compounds or equivalents |

| Oxazolo[5,4-b]pyridine | Annulation | α,β-Unsaturated carbonyl compounds |

| Oxazolo-fused Pyrazines | Condensation | α-Dicarbonyl compounds |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Ligand-Receptor Interactions and Molecular Recognition

The molecular recognition of 1,3-oxazole-containing ligands by their biological targets is governed by a combination of non-covalent interactions. The oxazole (B20620) ring itself, with its distinct electronic properties, plays a central role. The nitrogen atom at position 3 is weakly basic and acts as a hydrogen bond acceptor, similar to the nitrogen in pyridine (B92270). thepharmajournal.comrsc.org The oxygen atom at position 1 is a weaker hydrogen bond acceptor. The aromatic nature of the ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a receptor's binding pocket. rsc.org

The aminomethyl group at the C4 position is a critical pharmacophoric feature, typically providing a primary interaction point with the receptor. The amine can be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This enables strong ionic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate. Furthermore, the N-H protons can act as hydrogen bond donors. researchgate.net

Impact of Substituent Variation on Biological Activity and Pharmacological Efficacy

Systematic modification of the 1,3-Oxazol-4-ylmethanamine scaffold is a cornerstone of medicinal chemistry efforts to fine-tune its biological activity, selectivity, and pharmacokinetic profile.

The introduction of substituents at the C2 and C5 positions of the oxazole ring significantly influences the molecule's interaction with its target and its physicochemical properties. The reactivity of the oxazole ring for substitution is generally C2 > C5 > C4. thepharmajournal.com

Aromatic Substituents: Placing aromatic rings (e.g., phenyl, pyridyl) at the C2 or C5 position can introduce additional π-π stacking or hydrophobic interactions, often leading to a substantial increase in binding affinity. The electronic nature of these aromatic substituents is also critical. Electron-withdrawing groups (e.g., halogens, nitro groups) can modulate the electronic character of the oxazole ring and influence its metabolic stability and interaction profile. nih.gov For example, studies on various oxazole derivatives have shown that the presence of a p-nitro group or halo groups on a phenyl ring substituent can greatly influence activity. thepharmajournal.comnih.gov

Aliphatic Substituents: Aliphatic groups, ranging from simple methyl groups to more complex alkyl chains or cyclic systems, primarily modulate the lipophilicity of the compound. This can affect cell membrane permeability, plasma protein binding, and solubility. Strategic placement of small alkyl groups can probe the size and shape of hydrophobic pockets within the receptor binding site, leading to improved potency and selectivity. Conversely, bulky aliphatic groups can introduce steric hindrance, which may either be detrimental or beneficial depending on the target topology. nih.gov

The following table summarizes the general effects of substituent variations on the oxazole ring based on findings from various oxazole derivatives.

| Position | Substituent Type | General Impact on Activity | Rationale | Example Ref. |

|---|---|---|---|---|

| C2 | Aromatic (e.g., Phenyl) | Often increases potency | Introduces π-π stacking and hydrophobic interactions | nih.gov |

| C2 | Substituted Phenyl (e.g., 3-Cl-Ph) | Can significantly increase potency | Optimizes electronic and steric interactions in the binding pocket | nih.gov |

| C5 | Aromatic (e.g., Pyridyl) | Can enhance potency and selectivity | Provides additional hydrogen bonding and aromatic interactions | nih.gov |

| C2/C5 | Small Alkyl (e.g., Methyl, tert-Butyl) | Variable; can increase or decrease activity | Modulates lipophilicity and probes hydrophobic pockets | nih.gov |

| C2/C5 | Bulky Alkyl (e.g., Biphenyl) | Can significantly increase potency | Fills larger hydrophobic pockets and restricts conformation | nih.gov |

The aminomethyl group is a key determinant of the pharmacological profile of this compound derivatives. Modifications to this group can profoundly alter binding affinity and functional activity.

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom can have varied effects. It can increase lipophilicity and potentially shield the amine from rapid metabolism. However, it may also introduce steric hindrance or remove a crucial hydrogen bond donor capability, potentially reducing binding affinity. The transition from a primary to a secondary or tertiary amine also alters the pKa and basicity, which can affect the strength of ionic interactions.

N-Acylation: Converting the amine to an amide (N-acylation) neutralizes its basicity and removes its ability to form ionic bonds. While this typically reduces activity if an ionic interaction is critical, the resulting amide can act as both a hydrogen bond donor and acceptor, potentially forming new, favorable interactions with the receptor.

Linker Modification: Altering the length of the methylene (B1212753) linker between the oxazole ring and the amine (e.g., to an ethylamine) changes the spatial positioning of the basic nitrogen. This can be used to optimize the distance to a key acidic residue in the receptor, potentially improving binding affinity.

Bioisosteric Replacements and Their Effects on Molecular Activity (e.g., Thiazole (B1198619), Oxadiazole Analogues)

Bioisosteric replacement is a strategy used to modify a compound's properties while retaining its primary biological activity. For the 1,3-oxazole ring, common bioisosteres include thiazole and various oxadiazole isomers. researchgate.net These replacements can lead to significant changes in physicochemical properties, metabolic stability, and receptor interactions.

Thiazole Analogues: Replacing the oxygen atom of the oxazole ring with a sulfur atom yields a 1,3-thiazole. Thiazoles are generally more aromatic and less basic than oxazoles. globalresearchonline.net The larger size and greater polarizability of the sulfur atom compared to oxygen can lead to different van der Waals and hydrophobic interactions. This substitution can enhance metabolic stability and alter the hydrogen bonding capacity of the ring system, sometimes leading to improved potency. researchgate.netnih.gov For instance, in the development of VEGFR-2 inhibitors, thiazole isosteres showed superior activity, attributed to a stabilizing interaction involving the sulfur atom that could not be mimicked by the oxazole's oxygen. researchgate.net

Oxadiazole Analogues: Oxadiazoles are isomers of oxazole that are frequently used as bioisosteres for amide and ester groups. researchgate.netnih.gov Replacing the 1,3-oxazole ring with a 1,2,4-oxadiazole (B8745197) or a 1,3,4-oxadiazole (B1194373) ring significantly alters the electronic distribution and the positions of hydrogen bond acceptors. rsc.org These isomers can offer advantages in terms of synthetic accessibility and metabolic stability. However, the change in the arrangement of heteroatoms can drastically affect the molecule's ability to bind to its target. For example, studies on CB2 receptor ligands showed that replacing a 1,2,4-oxadiazole ring with a more polar 1,3,4-oxadiazole ring led to a significant reduction in binding affinity, demonstrating that not all bioisosteric replacements are functionally equivalent.

The following table compares the properties of oxazole with its common bioisosteres.

| Heterocycle | Key Property Differences from 1,3-Oxazole | Potential Impact on Molecular Activity | Example Ref. |

|---|---|---|---|

| 1,3-Thiazole | - Sulfur replaces oxygen

| - Altered hydrophobic and van der Waals interactions

| researchgate.netnih.gov |

| 1,2,4-Oxadiazole | - Different arrangement of N and O atoms

| - Changes in hydrogen bonding patterns

| nih.gov |

| 1,3,4-Oxadiazole | - Symmetric arrangement of heteroatoms

| - Often more polar, potentially increasing solubility

| researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the intrinsic properties of molecules, including their geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a widely employed computational method for investigating the structural and electronic properties of organic molecules, including those containing the oxazole (B20620) ring. irjweb.comirjweb.com DFT calculations, often using the B3LYP functional with basis sets like 6-311G++(d,p), are used to optimize molecular geometry and compute a range of chemical reactivity parameters. irjweb.comirjweb.com

One of the key applications of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that a molecule is more reactive. irjweb.com For instance, in a study of an N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating high reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is another valuable output of DFT calculations. MEP maps illustrate the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. irjweb.comniscpr.res.in These maps are crucial for understanding and predicting sites for chemical reactions, intermolecular interactions, and hydrogen bonding. irjweb.comresearchgate.net For the oxazole core, MEP analysis helps to qualitatively understand how derivatives might interact with biological targets. irjweb.com

| Parameter | Description | Significance in Oxazole Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | A small gap suggests high chemical reactivity. irjweb.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Inhibitors with low hardness are expected to have high efficiency. irjweb.com |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic nature of the compound. irjweb.com |

Conformational analysis and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes with biological macromolecules. nih.gov While specific MD simulations for 1,3-Oxazol-4-ylmethanamine were not found, studies on related heterocyclic compounds demonstrate the utility of this technique. MD simulations are performed on ligand-target complexes, obtained from molecular docking, to assess their stability and behavior over time in a simulated physiological environment. nih.govnih.gov These simulations can confirm the stability of binding poses and reveal key interactions that are maintained throughout the simulation, suggesting that a compound could be a promising therapeutic candidate. nih.govresearchgate.net

Molecular Docking Simulations for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. researchgate.net This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions.

Derivatives containing the oxazole or bioisosteric oxadiazole ring have been extensively studied via molecular docking against a variety of enzyme targets.

Cyclooxygenase-1/2 (COX-1/2): New furan-oxazole derivatives have been designed and evaluated in silico against the COX-2 enzyme, a key target in inflammation. pnrjournal.com Docking studies predicted good binding energies and interactions with the active site residues, which correlated with subsequent in vitro anti-inflammatory activity. pnrjournal.com Similarly, certain 1,3,4-oxadiazole (B1194373) derivatives have shown inhibitory potential against both COX-1 and COX-2 isoenzymes in docking simulations. mdpi.com

α-Glucosidase and α-Amylase: As potential treatments for diabetes, 1,3,4-oxadiazole derivatives have been docked into the active sites of α-glucosidase and α-amylase. nih.govresearchgate.net These studies help in understanding the binding modes and rationalizing the observed inhibitory activities, paving the way for the development of new anti-diabetic agents. nih.gov

Other Enzymes: The oxazole scaffold is versatile and has been computationally evaluated against numerous other targets. researchgate.net Docking studies have explored oxadiazole derivatives as inhibitors of bacterial enzymes like peptide deformylase and MurD/MurE ligases, which are essential for peptidoglycan biosynthesis, highlighting their potential as antibacterial agents. niscpr.res.innih.govmdpi.com

| Compound Class | Target Enzyme | Docking Score/Binding Affinity | Key Interactions | Reference |

| Furan Oxazole Amine | COX-2 | PLP Fitness Score: 85.97 | Interactions with active binding sites | pnrjournal.com |

| 1,3,4-Oxadiazole Schiff Base | COX-1 / COX-2 | Binding Affinity: -9.1 to -10.3 kcal/mol | Hydrogen bonds and hydrophobic interactions | mdpi.com |

| 1,3,4-Oxadiazole Derivative | α-Amylase | Binding Affinity: -10.1 kcal/mol | Interactions with key amino acid residues | researchgate.net |

| 1,2,4-Oxadiazole (B8745197) Analogue | MurE Ligase | LF Rank Score: up to -12.9 | Interactions within the enzyme active site | niscpr.res.in |

The ability of the oxazole moiety to engage in various supramolecular interactions is fundamental to its role in ligand-target recognition. irjweb.com These interactions can include hydrogen bonds, van der Waals forces, hydrophobic effects, and π-π stacking. irjweb.com Computational models, particularly those derived from docking and supported by DFT calculations, help to visualize and quantify these interactions. For example, MEP maps can identify the hydrogen bond donor and acceptor sites on the oxazole derivative, predicting how it will orient itself within a receptor's binding pocket. irjweb.com The nitrogen and oxygen atoms of the oxazole ring are key features that can participate in these crucial binding interactions. irjweb.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net

QSAR models are developed to predict the activity of new compounds and to provide insights into the structural features that are either beneficial or detrimental to activity. For classes of compounds like oxadiazoles, 3D-QSAR studies using methods such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) have been successfully applied. nih.govbrieflands.com These models use a training set of molecules with known activities to generate a predictive model, which is then validated using a test set. brieflands.com The statistical significance of these models is often evaluated using parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (pred_r²). brieflands.comnih.gov Such models have been used to guide the design of oxadiazole derivatives as antimycobacterial and antibacterial agents. brieflands.comnih.gov

QSPR models are used to predict physicochemical properties like lipophilicity (logP), which is a critical parameter in drug development. researchgate.net By correlating topological indices and other molecular descriptors with experimentally determined properties, QSPR provides a valuable tool for in silico screening of compounds. researchgate.net

| Study Type | Compound Class | Target/Property | Method | Key Statistical Parameters |

| 3D-QSAR | 1,3,4-Oxadiazoles | Antimycobacterial Activity | kNN-MFA | q² = 0.5022, pred_r² = 0.2898 |

| 3D-QSAR | 1,2,4-Oxadiazoles | Sortase A Inhibition | kNN-MFA | q² = 0.6319, pred_r² = 0.5479 |

| QSAR | 5-Oxo-Imidazolines | Anti-Breast Cancer Activity | - | R² = 0.7499, Q² = Not specified |

| QSPR | Triazole Derivatives | Lipophilicity (logP) | MLR | R² = Not specified |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity Predictions for Drug-Likeness Assessment

In silico ADME and toxicity (ADMET) predictions are essential components of early-stage drug development, aiming to identify candidates with favorable pharmacokinetic profiles and minimal potential for adverse effects. These computational models evaluate a molecule's drug-likeness based on a range of calculated physicochemical and structural properties. For compounds centered on the 1,3-oxazole nucleus, such as this compound, these predictions help to filter out molecules that are likely to fail in later development stages due to poor absorption, unfavorable distribution, rapid metabolism, inefficient excretion, or high toxicity.

Detailed research findings from computational assessments of various heterocyclic compounds, including those with oxazole and related scaffolds, consistently evaluate a core set of parameters to establish their potential as drug candidates. These evaluations often begin with an assessment of Lipinski's "Rule of Five," which predicts the oral bioavailability of a compound based on fundamental molecular properties.

Below are representative data tables illustrating the typical parameters assessed for a compound like this compound in a computational drug-likeness study.

Physicochemical Properties for Drug-Likeness Assessment

This table outlines the fundamental molecular descriptors for this compound that are used to predict its drug-like potential according to established rules such as Lipinski's Rule of Five.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight ( g/mol ) | 98.10 | ≤ 500 | Yes |

| LogP (Octanol/Water Partition Coefficient) | -0.85 (Predicted) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 65.1 Ų | ≤ 140 Ų | Yes |

| Number of Rotatable Bonds | 1 | ≤ 10 | Yes |

Predicted ADME Profile

The following table details the predicted absorption, distribution, metabolism, and excretion characteristics for a molecule with the properties of this compound. These predictions are crucial for understanding how the compound might behave in vivo.

| ADME Parameter | Prediction | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | May cross the intestinal barrier effectively. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low/Non-permeable | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | Low | High fraction of the drug would be free and active in circulation. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Probable | Suggests potential for renal excretion. |

In Silico Toxicity Predictions

This table summarizes key toxicity endpoints as predicted by computational models. Such screenings are vital for identifying potential liabilities early in the discovery process.

| Toxicity Endpoint | Prediction | Risk Level |

| AMES Mutagenicity | Non-mutagenic | Low |

| Carcinogenicity | Non-carcinogen | Low |

| Hepatotoxicity (Liver Injury) | Low Probability | Low |

| Skin Sensitization | Non-sensitizer | Low |

| Maximum Tolerated Dose (Human) | ~1.5 g/kg (Predicted) | Low |

| Oral Rat Acute Toxicity (LD₅₀) | Class 4 (300 < LD₅₀ ≤ 2000 mg/kg) | Low |

Pharmacological and Biological Activity Research

Enzyme Inhibition Studies

Anti-Inflammatory Mechanisms (e.g., Cyclooxygenase Inhibition)

The 1,3-oxazole moiety is a structural component of some anti-inflammatory drugs. mdpi.com The mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.gov Research has been conducted on various oxazole (B20620) and its isomer derivatives for their COX inhibitory activity.

A study on 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone showed that these compounds exhibited inhibitory activity against both COX-1 and COX-2 isoenzymes. nih.gov Similarly, a series of 2,5-diaryl-1,3,4-oxadiazoles were evaluated as potential COX-2 inhibitors, with some compounds showing high potency and selectivity. nih.gov Another study on new 1,3,4-oxadiazole/oxime hybrids also demonstrated potent COX inhibition. researchgate.net While these studies focus on the 1,3,4-oxadiazole isomer, they suggest that the broader oxazole scaffold has potential for COX inhibition. For instance, a series of isoxazole derivatives were found to be effective cyclooxygenase-II inhibitors. mdpi.com

Cyclooxygenase (COX) Inhibitory Activity of Oxazole and Isoxazole Derivatives

| Compound/Derivative Class | Target | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 2,5-diaryl-1,3,4-oxadiazole derivative (6b) | COX-2 | 0.48 | >132.83 |

| 1,3,4-Oxadiazole/oxime hybrid (7h) | COX-1 | 2.30 | - |

| 1,3,4-Oxadiazole/oxime hybrid (7h) | COX-2 | 5.00 | - |

| Isoxazole derivative (C6) | COX-2 | 0.55 ± 0.03 | - |

| Isoxazole derivative (C5) | COX-2 | 0.85 ± 0.04 | - |

Anticancer Activity and Related Target Modulation (e.g., EGFR Inhibition, Apoptosis Pathways)

The 1,3-oxazole scaffold is a constituent of numerous compounds with demonstrated anticancer properties. d-nb.infomedchemexpress.com Derivatives of 1,3-oxazole have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like Epidermal Growth Factor Receptor (EGFR) and the induction of apoptosis. dovepress.combohrium.com

Research on 1,3,4-oxadiazole derivatives has shown considerable success in targeting EGFR. For example, a novel 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole hybrid demonstrated significant suppression of EGFR with an IC50 value of 0.313 µM and was found to halt the cell cycle and trigger the apoptotic pathway. d-nb.infonih.gov Similarly, naproxen-based 1,3,4-oxadiazole derivatives have been identified as EGFR inhibitors. nih.gov

Studies on 1,3-oxazole derivatives have also highlighted their pro-apoptotic capabilities. Certain 1,3-oxazole derivatives are known to inhibit tubulin protein, leading to apoptosis in cancer cells. dntb.gov.ua The anticancer activity of these compounds can be influenced by the nature of their substituents, with electron-accepting groups at certain positions of the oxazole ring potentially enhancing stability and biological activity. dntb.gov.ua

Anticancer Activity of Oxazole Derivatives

| Compound/Derivative Class | Target/Mechanism | Activity (IC50/GI50) | Cell Line |

|---|---|---|---|

| 1,3,4-Oxadiazole hybrid (Compound 19) | EGFR Inhibition | 0.313 µM | - |

| 1,3-Oxazol-4-ylphosphonium salt (Compound 9) | Antiproliferative | 0.3-1.1 µM (GI50) | NCI 60 cell line panel |

| 1,3-Oxazol-4-ylphosphonium salt (Compound 1) | Antiproliferative | 0.3-1.1 µM (GI50) | NCI 60 cell line panel |

| 1,3-Oxazol-4-ylphosphonium salt (Compound 4) | Antiproliferative | 0.3-1.1 µM (GI50) | NCI 60 cell line panel |

Anticoagulant and Antithrombotic Mechanisms (e.g., Factor Xa Inhibition)

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, making it a prime target for the development of anticoagulant drugs. The inhibition of FXa is a promising strategy for the treatment of thrombotic disorders. dovepress.com Research has explored the potential of heterocyclic compounds, including those with an oxazole core, as FXa inhibitors.

A study focused on the design and synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives, which were evaluated for their anticoagulant activity. mdpi.com These compounds, derived from (benzo[d]oxazol-2-yl)methanamine, showed a significant increase in prothrombin time and clotting time, suggesting their potential in anticoagulant therapy through the inhibition of Factor Xa. mdpi.com While this study focused on the 1,3,4-oxadiazole isomer, it provides a basis for exploring the potential of the 1,3-oxazole scaffold in developing new antithrombotic agents.

Anticoagulant Activity of Oxadiazole Derivatives

| Compound/Derivative Class | Activity | Target |

|---|---|---|

| 2,5-disubstituted-1,3,4-oxadiazole derivatives | Significant increase in prothrombin time and clotting time | Factor Xa |

Antidiabetic Potential (e.g., α-Glucosidase Inhibition)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase is a key strategy in managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov The oxadiazole scaffold has been identified as a promising pharmacophore for the development of α-glucosidase inhibitors. mdpi.com

Several studies on 1,3,4-oxadiazole derivatives have demonstrated their potent α-glucosidase inhibitory activity. nih.govnih.gov For example, a series of quinoline-1,3,4-oxadiazole hybrids showed low micromolar α-glucosidase inhibition, with IC50 values ranging from 15.85 to 63.59 µM. nih.gov Another study on novel 1,3,4-oxadiazole derivatives also reported significant inhibitory potential against both α-amylase and α-glucosidase. mdpi.com While these findings are for the 1,3,4-oxadiazole isomer, the general oxazole core is present in some antidiabetic agents, suggesting the potential of 1,3-oxazole derivatives in this therapeutic area. researchgate.net

α-Glucosidase Inhibitory Activity of Oxadiazole Derivatives

| Compound/Derivative Class | Activity (IC50) | Reference Compound | Reference IC50 |

|---|---|---|---|

| Quinoline-1,3,4-oxadiazole hybrids | 15.85 - 63.59 µM | Acarbose | - |

| 2-Thione-1,3,4-oxadiazole derivative (5g) | Potent inhibition | Acarbose | - |

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The 1,3-oxazole ring is a fundamental structural motif in a variety of natural and synthetic compounds that exhibit a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. researchgate.netresearchgate.netresearchgate.net

In the realm of antibacterial research, derivatives of 1,3,4-oxadiazole have shown significant activity against various bacterial strains. researchgate.netauctoresonline.org For example, certain derivatives have demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 62 µg/mL. Studies on 1,3-oxazole-based compounds have also reported activity against both Gram-positive and Gram-negative bacteria. mdpi.com

With respect to antifungal activity, 1,3,4-oxadiazole derivatives have been shown to be effective against various fungal pathogens. researchgate.net Some compounds have exhibited strong activity against Candida strains, with MIC50 values in the range of 0.78–3.12 µg/mL. researchgate.net Furthermore, certain 1,3-oxazole derivatives have demonstrated good antifungal activity. bohrium.com

In terms of antiviral research, oxazole and thiazole (B1198619) derivatives have been identified as potential antivirals against human cytomegalovirus (HCMV). nih.gov Two such compounds showed some activity against the HCMV strain AD169 in vitro. nih.gov

Antimicrobial Activity of Oxazole and Oxadiazole Derivatives

| Compound/Derivative Class | Activity Type | Organism | Activity (MIC/EC50) |

|---|---|---|---|

| 1,3,4-Oxadiazole derivatives (4a, 4b, 4c) | Antibacterial | MRSA | 62 µg/mL |

| 1,3-Oxazole-based compound (6i, 6j) | Antifungal | C. albicans 128 | 14 µg/mL |

| Oxazole/Thiazole derivative 1 | Antiviral | HCMV strain AD169 | EC50 value available |

| Oxazole/Thiazole derivative 5 | Antiviral | HCMV strain AD169 | EC50 value available |

Antioxidant Activity and Radical Scavenging Mechanisms

While no antioxidant studies for 1,3-Oxazol-4-ylmethanamine were found, research on other 1,3-oxazole derivatives indicates that this class of compounds can possess radical scavenging properties. The antioxidant potential is highly dependent on the specific substituents attached to the oxazole ring. chemmethod.comresearchgate.net

Exploration of Other Investigated Biological Activities (e.g., Anticonvulsant, Antimalarial, Antitubercular)

The 1,3-oxazole scaffold is a component in various synthetic compounds that have been investigated for several therapeutic applications. thepharmajournal.com

Anticonvulsant Activity: The 1,3-oxazole ring is considered a valuable structure in the design of new anticonvulsant agents. thepharmajournal.comresearchgate.net Studies on benzoxazole derivatives, which contain an oxazole ring fused to a benzene ring, have shown potent anticonvulsant effects in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models. mdpi.com For example, a series of 2-thioalkyl-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles demonstrated significant anticonvulsant properties, with the most potent compound having an ED50 value of 11.4 mg/kg in the MES model. mdpi.com This suggests that the broader benzoxazole structure, rather than a simple oxazole, may be key to this activity.

Antimalarial Activity: The oxazole scaffold has been incorporated into potential antimalarial drugs. A novel series of 4-aminoquinoline-containing 2,4,5-trisubstituted aminoxazoles was synthesized and tested in vitro against two strains of Plasmodium falciparum. Several of these compounds were found to be significantly more potent than the standard drug, chloroquine, highlighting the potential of oxazole-based structures in antimalarial drug discovery.

Antitubercular Activity: Researchers have explored 1,3-oxazole derivatives for their potential against Mycobacterium tuberculosis. researchgate.net A series of 2,3-dihydro-6-nitroimidazo[2,1-b]oxazoles, which feature a fused oxazole ring system, were synthesized and evaluated. Two compounds from this series demonstrated excellent in vitro and in vivo antimycobacterial activity, comparable to first-line antitubercular drugs like isoniazid and ethambutol. The structure-activity relationship studies revealed that the inclusion of the 1,3-oxazole ring was crucial for the enhanced activity of the derived molecules.

The table below summarizes findings for various 1,3-oxazole derivatives mentioned in the literature. It is important to reiterate that this data does not apply to this compound itself.

| Compound Class/Derivative | Biological Activity | Key Findings | Citation |

|---|---|---|---|

| Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | Antioxidant | Showed weak activity in DPPH assay (IC50 = 275.3 ppm). | aip.orgaip.org |

| 4-(substituted benzylidene)-2-(pyrazin-2-yl)oxazol-5(4H)-ones | Antioxidant | Demonstrated promising hydrogen peroxide scavenging activity. | ijpsr.com |

| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | Anticonvulsant | Potent activity in MES model (ED50 = 11.4 mg/kg). | mdpi.com |

| 4-Aminoquinoline-aminoxazole derivatives | Antimalarial | Showed significant potency against P. falciparum, greater than chloroquine. | |

| 2,3-Dihydro-6-nitroimidazo[2,1-b]oxazoles | Antitubercular | Exhibited excellent activity comparable to isoniazid and ethambutol. |

Advanced Analytical Techniques in Characterization and Validation

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1,3-Oxazol-4-ylmethanamine by examining the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum reveals distinct signals corresponding to the protons on the oxazole (B20620) ring and the aminomethyl side chain. Data deposited in the Biological Magnetic Resonance Bank (BMRB) for this compound (accession bmse012630) provides characteristic chemical shifts.

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H2 (Oxazole Ring) | ~7.9 - 8.1 | Singlet (s) |

| H5 (Oxazole Ring) | ~7.6 - 7.8 | Singlet (s) |

| -CH₂- (Methylene) | ~3.8 - 4.0 | Singlet (s) |

| -NH₂ (Amine) | ~1.8 - 2.2 | Broad Singlet (br s) |

| Note: Data is based on typical values for oxazole derivatives and general NMR principles. The amine proton shift can vary significantly with solvent and concentration. |

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying the chemical environment of each carbon atom in the molecule. While specific public data for this compound is limited, the expected chemical shifts can be predicted based on the structure, featuring distinct signals for the three carbons of the oxazole ring and the methylene (B1212753) carbon.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C2 (Oxazole Ring) | 150 - 152 |

| C4 (Oxazole Ring) | 135 - 138 |

| C5 (Oxazole Ring) | 125 - 128 |

| -CH₂- (Methylene) | 35 - 40 |

| Note: These are predicted values based on the analysis of similar oxazole structures. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H), the oxazole ring (C=N, C=C, C-O), and C-H bonds. While a spectrum for the specific molecule is not widely published, data from related structures containing the (oxazol-4-yl)methanamine moiety show characteristic peaks. kyushu-u.ac.jp For instance, the N-H stretching of the primary amine typically appears as a medium to weak absorption in the 3300–3500 cm⁻¹ region.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Oxazole Ring | C=N Stretch | 1630 - 1660 |

| Oxazole Ring | C=C Stretch | 1550 - 1580 |

| Oxazole Ring | C-O Stretch | 1020 - 1070 |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Note: Values are based on typical ranges for these functional groups and data from related compounds. kyushu-u.ac.jp |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. Heteroaromatic systems like oxazole exhibit characteristic absorption maxima (λmax) in the UV region. The unsubstituted oxazole ring typically absorbs around 205-220 nm. The substitution pattern significantly influences the position and intensity of these absorptions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In MS, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern provides valuable structural information. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 98. Common fragmentation pathways would likely involve the cleavage of the C-C bond between the methylene group and the oxazole ring (benzylic-type cleavage) or the fragmentation of the oxazole ring itself.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z with very high accuracy, allowing for the determination of the elemental formula of the molecule. The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₄H₆N₂O) can be calculated to confirm its elemental composition.

Formula: C₄H₇N₂O⁺ (protonated form)

Calculated Exact Mass: 99.0558

The experimental measurement of a mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's identity.

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography - HPLC, Liquid Chromatography-Mass Spectrometry - LCMS)

Chromatographic methods are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for assessing the purity of non-volatile compounds. A typical method for a polar compound like this compound would involve reversed-phase chromatography. The sample is passed through a column (e.g., C18) with a polar mobile phase, and its components are detected as they elute, often by UV absorbance. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

A general-purpose analytical HPLC method might use a gradient elution with a mobile phase consisting of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. google.com

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for purity analysis as it can confirm the molecular weight of the main peak and provide mass information on any impurities, aiding in their identification. google.com This method is frequently used for purity checks during chemical synthesis. google.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise map of electron density can be generated, revealing the exact positions of atoms, bond lengths, and bond angles.

The molecular structure of this compound has been determined through X-ray diffraction as part of studies where it is bound to proteins. Data deposited in the Protein Data Bank (PDB entries 7Q9V and 9HSP ) show the compound co-crystallized with the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase.

These crystal structures, resolved at high resolutions (e.g., 1.50 Å for 7Q9V), confirm the planarity of the 1,3-oxazole ring and detail the conformation of the aminomethyl substituent relative to the ring. This technique provides unequivocal proof of the compound's constitution and conformation in its bound state.

Future Research Directions and Translational Perspectives

Development of Novel and Green Synthetic Methodologies for Enhanced Efficiency

The synthesis of oxazole (B20620) derivatives has been a subject of intense research, with a growing emphasis on developing environmentally benign and efficient methods. ijpsonline.com Future efforts for synthesizing 1,3-Oxazol-4-ylmethanamine and its derivatives should move beyond traditional multi-step, harsh-condition syntheses and embrace green chemistry principles. ijpsonline.comijpsonline.com

Key areas for development include:

Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and decrease energy consumption compared to conventional heating methods. ijpsonline.com Microwave-assisted van Leusen synthesis has already been successfully applied to other oxazoles. nih.gov

Novel Catalytic Systems: The use of palladium/copper catalysts for direct arylation or nickel catalysts for Suzuki-Miyaura coupling has shown success in creating substituted oxazoles. ijpsonline.com Research into catalysts that can efficiently construct the this compound scaffold or its precursors is a critical direction.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control, making it an attractive platform for the large-scale production of pharmaceutical intermediates like this compound. ijpsonline.com

| Green Synthetic Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy use. ijpsonline.com |

| Ultrasound Techniques | Enhanced reaction rates and efficiency. ijpsonline.com |

| Ionic Liquids/Deep-Eutectic Solvents | Recyclable and often less toxic reaction media. ijpsonline.com |

| Novel Catalysts (e.g., Ni, Pd/Cu) | High efficiency and selectivity for C-C and C-N bond formation. ijpsonline.com |

| One-Pot Synthesis | Increased efficiency, reduced waste from intermediate purification steps. ijpsonline.com |

| Continuous Flow Synthesis | Improved safety, scalability, and process control. ijpsonline.com |

Exploration of New Biological Targets and Uncharted Therapeutic Applications

The oxazole moiety is associated with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.netslideshare.net This versatility suggests that this compound and its derivatives are prime candidates for screening against a wide range of biological targets to uncover new therapeutic uses.

Future exploratory efforts should include:

Antimicrobial Drug Discovery: With rising antimicrobial resistance, there is an urgent need for new antibiotics and antifungals. mdpi.com Derivatives of this compound should be evaluated against resistant bacterial strains (e.g., MRSA) and pathogenic fungi. mdpi.comnih.gov

Oncology: Oxadiazole derivatives have shown potent anticancer activity through various mechanisms. nih.goveurekaselect.comresearchgate.net Screening libraries based on the this compound scaffold against diverse cancer cell lines and key cancer-related targets (e.g., kinases, growth factor receptors) is a promising avenue. nih.govrsc.org

Neurodegenerative Diseases: Some oxazole derivatives have been investigated for activity against targets relevant to Alzheimer's disease, such as amyloid β-protein. slideshare.net This suggests a potential, yet largely unexplored, application for this compound derivatives in neurology.

Metabolic Diseases: The 1,3,4-oxadiazole (B1194373) scaffold has been a focus in the discovery of antidiabetic agents, targeting enzymes like α-glucosidase and α-amylase. nih.gov Investigating the potential of this compound derivatives to modulate metabolic pathways could lead to new treatments for diabetes and obesity. slideshare.netnih.gov

| Therapeutic Area | Potential Biological Targets for this compound Derivatives |

| Infectious Diseases | Bacterial DNA gyrase, Fungal cell wall enzymes, Viral integrase/protease. mdpi.comslideshare.netmdpi.com |

| Oncology | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), various kinases. nih.govrsc.orgmdpi.com |

| Inflammation | Fatty Acid Amide Hydrolase (FAAH), Cyclooxygenase (COX) enzymes. slideshare.net |

| Metabolic Disorders | Peroxisome proliferator-activated receptor gamma (PPARγ), α-glucosidase, α-amylase. nih.gov |

| Neurological Disorders | Amyloid β-protein, Acetylcholinesterase. slideshare.netnih.gov |

Rational Drug Design and Optimization through Advanced Computational Approaches

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. wiley.com For this compound, these approaches can accelerate the discovery process and improve the likelihood of success.

Key computational strategies include:

Molecular Docking: This technique can be used to predict the binding modes and affinities of virtual libraries of this compound derivatives against the three-dimensional structures of known biological targets. mdpi.comnih.gov This helps prioritize which compounds to synthesize and test.

Pharmacophore Modeling: By identifying the key structural features required for biological activity, pharmacophore models can guide the design of new derivatives with enhanced potency and selectivity.

Quantum Mechanics (QM) Studies: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties, stability, and reactivity of novel this compound analogs, aiding in the selection of the most promising candidates. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to confirm the stability of binding interactions predicted by docking studies. mdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, allowing for early-stage deselection of molecules with poor pharmacokinetic profiles. nih.gov

Studies on Multi-target and Hybrid Compound Design Strategies

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Designing single molecules that can modulate several targets simultaneously is an increasingly important strategy in drug discovery.

Future research should explore:

Molecular Hybridization: This involves covalently linking the this compound scaffold with another known pharmacophore to create a new hybrid molecule. nih.gov For example, hybridizing it with a quinolone moiety could yield novel antibacterial agents, or with a thiazolidinedione core could produce potential antidiabetic compounds. mdpi.comnih.gov

Fragment-Based Drug Design (FBDD): The this compound core can be used as a central scaffold to which different fragments, each targeting a specific pocket on a protein or multiple proteins, are attached. rsc.org

Privileged Scaffold Combination: The oxazole ring is considered a "privileged structure." mdpi.com Combining it with other privileged scaffolds, such as piperazine (B1678402) or chromene, could lead to compounds with novel and potent biological activities. nih.govmdpi.com

Addressing Challenges in Lead Optimization and Preclinical Development

Translating a promising hit compound into a clinical candidate involves overcoming significant hurdles in lead optimization and preclinical development. nih.gov For derivatives of this compound, these challenges will need to be systematically addressed.

Key considerations include:

Improving Physicochemical Properties: Optimization efforts will need to focus on tuning properties like solubility, lipophilicity, and metabolic stability to ensure the compound has good oral bioavailability and a suitable half-life.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications to the this compound core affect biological activity is crucial for designing more potent and selective compounds. nih.gov

Intellectual Property (IP) Position: A key strategy during lead optimization is the introduction of bioisosteres or other novel chemical modifications to create compounds that are not only effective but also have a clear and defensible patent position. nih.gov

Navigating Regulatory Pathways: A thorough understanding of the safety and efficacy standards set by regulatory bodies like the FDA and EMA is essential for designing preclinical studies that can support a smooth transition to clinical trials. openmedicinalchemistryjournal.com

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Oxazol-4-ylmethanamine, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of N-acyl-α-amino acids or nucleophilic substitution reactions. For example, analogous oxazole derivatives are synthesized by reacting chloromethyl precursors (e.g., 4-(chloromethyl)benzylamine) with heterocyclic nucleophiles (e.g., triazoles) under basic conditions (K₂CO₃) in polar aprotic solvents like DMF or DMSO . Cyclization of N-acyl-α-amino acids using reagents like acetic anhydride can also yield oxazole cores, with subsequent functionalization to introduce the methanamine group . Optimization includes using continuous flow reactors for scalability and recrystallization for purification .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns and confirm amine protonation states. Discrepancies between calculated and observed spectra may arise from tautomerism or solvent effects .

- X-ray Crystallography : Programs like SHELXL (for small-molecule refinement) and ORTEP-III (for structural visualization) resolve bond lengths, angles, and crystal packing. High-resolution data are essential to address potential twinning or polymorphism .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects byproducts from incomplete cyclization .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts vs. X-ray structures)?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to probe tautomeric equilibria or conformational flexibility. For instance, oxazole ring proton environments may shift due to solvent polarity or hydrogen bonding .

- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data. Discrepancies >0.5 ppm suggest unaccounted solvation or crystal-packing forces .

- Synchrotron Data : High-resolution X-ray diffraction (e.g., at 0.8 Å) can resolve electron density ambiguities caused by disordered solvent molecules or partial occupancy .

Q. What strategies improve the enantiomeric purity of this compound derivatives for chiral drug discovery?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP or Salen complexes) in palladium-catalyzed coupling reactions to install stereocenters .

- Chiral Resolution : Employ diastereomeric salt formation with tartaric acid derivatives or enzymatic kinetic resolution using lipases .

- HPLC Analysis : Chiral stationary phases (e.g., Chiralpak IA/IB) quantify enantiomeric excess (ee) and validate synthetic routes .

Q. How does the electronic nature of substituents on the oxazole ring influence biological activity (e.g., in anticancer assays)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity, improving binding to kinase ATP pockets. Isoxazole derivatives with methylthio groups show cytotoxicity in Daphnia magna models, suggesting conserved mechanisms .

- Computational Docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets like EGFR or PI3K. Validate with in vitro kinase inhibition assays .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound derivatives in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure. Derivatives with halogen substituents (e.g., Cl, Br) require additional respiratory protection .

- Waste Management : Segregate halogenated byproducts (e.g., from chloromethyl precursors) and dispose via licensed hazardous waste contractors .

- Emergency Procedures : For spills, neutralize with activated carbon and evacuate the area. In case of inhalation, administer oxygen and seek medical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。